2,4,5-Trimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

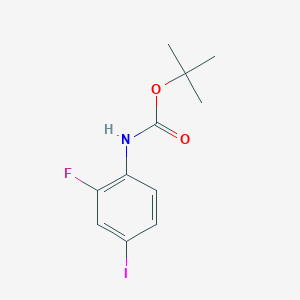

2,4,5-Trimethoxybenzohydrazide is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities in Cancer Cells

2,4,5-Trimethoxybenzohydrazide derivatives exhibit notable antiproliferative activities against various cancer cells. For instance, specific derivatives showed high effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells, suggesting their potential in cancer treatment research (Jin et al., 2006).

Structural Analysis and Synthesis

The structural properties of this compound compounds have been extensively studied, revealing intricate details about their molecular arrangement and potential for creating new derivatives with specific properties (Wang et al., 2008); (Zhu & He, 2008).

Apoptosis Induction in Cancer Cells

Some derivatives of this compound have been identified as potent inducers of apoptosis in cancer cells, suggesting their role in developing new cancer therapies (Sirisoma et al., 2009).

Antioxidant Activity

Derivatives bearing the this compound structure have shown significant antioxidant activities, which are crucial in combating oxidative stress-related diseases (Kareem et al., 2016).

Crystalline Structure Studies

The crystalline structures of various derivatives have been analyzed, providing insights into their molecular geometry and potential applications in material science and pharmaceuticals (Yumin et al., 2009).

Antifungal Properties for Agriculture

Some this compound derivatives have shown potent antifungal properties, indicating their potential use as agricultural agents to protect crops against fungal diseases (Wu et al., 2019).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, indicating their potential in developing new antimicrobial agents (Azzam et al., 2020).

Future Directions

The future directions for the study of 2,4,5-Trimethoxybenzohydrazide could involve further exploration of its synthesis, chemical properties, and potential biological activities. As noted, benzohydrazides and their derivatives have been studied for their potential biological activities , suggesting that this compound could also be a subject of interest in this regard.

Mechanism of Action

Mode of Action

It is known that the compound can bind to dna . The binding constant (Kb) of the metal complexes with DNA are 0.819 × 10^4, 1.014 × 10^4, and 0.427 × 10^4 M^−1 for Ni(II), Cu(II), and Zn(II) complexes, respectively

Result of Action

It is known that the metal complexes of the compound show significant cleavage ability of plasmid pbr322 dna . The metal complexes also showed good antibacterial activity, while the ligand showed moderate activity . The in vitro anticancer assay for the Ni(II) and Cu(II) complexes was performed against HeLa-Human cervical carcinoma cells, MCF-7-Human breast carcinoma cells, and A549-Human lung carcinoma cells .

Properties

IUPAC Name |

2,4,5-trimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMATIDPSOPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NN)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395997 |

Source

|

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588677-34-3 |

Source

|

| Record name | 2,4,5-Trimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)